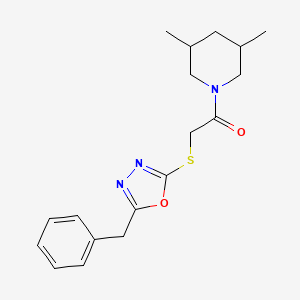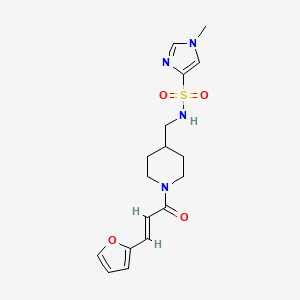
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it’s an organic compound containing a benzyl group, an oxadiazole ring, a thioether linkage, and a dimethylpiperidine group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, followed by the introduction of the benzyl group and the dimethylpiperidine group. The thioether linkage could be formed in the last step.Molecular Structure Analysis
The molecular structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The benzyl group might undergo electrophilic aromatic substitution, while the oxadiazole ring might participate in nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research on similar compounds often focuses on their synthesis and chemical characterization, laying the groundwork for understanding their potential applications. For example, the synthesis of novel oxadiazole derivatives, including processes that involve the transformation of specific precursors into 1,3,4-oxadiazoles, has been documented. These synthetic routes are crucial for exploring the chemical space around oxadiazole cores and for developing new compounds with potential biological activities (A. Abu‐Hashem, A. Aly, 2017).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of oxadiazole derivatives. For instance, new oxadiazoles derived from phenylpropionohydrazides were synthesized and showed significant anti-bacterial and anti-fungal activities, suggesting their potential as antimicrobial agents (N. Fuloria, Vijender Singh, M. Shaharyar, M. Ali, 2009).
Anticancer and Anti-tumor Activities
Compounds with the oxadiazole moiety have been investigated for their anticancer and anti-tumor properties. The synthesis of dimethyl-benzo, 1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives and their screening for anti-tumor activities highlight the potential of these compounds in cancer research. Some derivatives displayed promising cytotoxic activity, indicating their relevance in developing new anticancer agents (A. Abu‐Hashem, A. Aly, 2017).
Corrosion Inhibition
Oxadiazole derivatives have also been studied for their corrosion inhibition properties. The evaluation of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid demonstrated their effectiveness as corrosion inhibitors. This application is crucial for materials science, offering insights into the protective measures against corrosion in industrial settings (P. Ammal, M. Prajila, A. Joseph, 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and biological activity.
Zukünftige Richtungen
Future research could focus on studying the compound’s reactivity, biological activity, and potential applications.
Eigenschaften
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-8-14(2)11-21(10-13)17(22)12-24-18-20-19-16(23-18)9-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQRXUCFJCLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2985223.png)

![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)


![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)


